molecular formula C21H17N7O4S2 B2920737 4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 394662-08-9

4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2920737
CAS No.: 394662-08-9
M. Wt: 495.53
InChI Key: QYXWXEVOVCZASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C14H10N6O4S3 and an average mass of 422.462 Da .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a thiazole and a triazole ring. It also contains a nitro group and an amide group . These functional groups could potentially participate in various chemical reactions.

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing thiazole and triazole rings, similar to the chemical structure of interest, have been synthesized and evaluated for various biological activities. For instance, derivatives of thiazolylamino and triazole have shown significant analgesic and anti-inflammatory activities (Maeda et al., 1983). Additionally, compounds with a thiazol-2-yl motif have been investigated for their anticancer properties, demonstrating moderate to excellent activities against different cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Properties

Thiazolidinone derivatives, which share a resemblance in structural functionality with the compound , have been synthesized and tested for antimicrobial and antitubercular activities. These studies have highlighted the potential of such compounds in addressing resistant strains of microbes and tuberculosis (Abdul-Rida et al., 2017; Samadhiya et al., 2013).

Chemical Synthesis and Material Applications

Beyond biological activities, compounds featuring nitro, thiazole, and benzamide groups have been explored for their utility in materials science and as intermediates in synthetic chemistry. For example, the synthesis of nitroimidazole-based derivatives has contributed to the development of markers for tumor hypoxia, aiding in diagnostic imaging (Li et al., 2005). Moreover, the structural manipulation of these compounds has led to novel methodologies in heterocyclic synthesis, highlighting their importance in the creation of new materials and chemical entities (Androsov, 2008).

Properties

IUPAC Name

4-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O4S2/c29-18(24-20-22-10-11-33-20)13-34-21-26-25-17(27(21)15-4-2-1-3-5-15)12-23-19(30)14-6-8-16(9-7-14)28(31)32/h1-11H,12-13H2,(H,23,30)(H,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXWXEVOVCZASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.